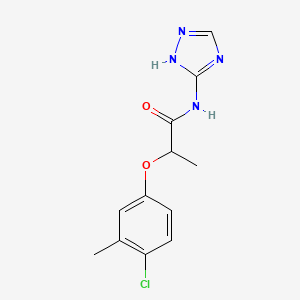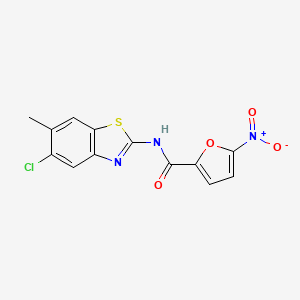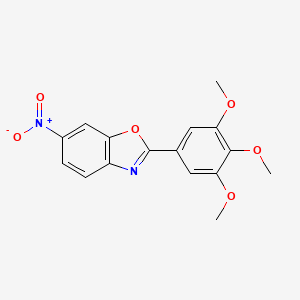
2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has been shown to have diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of fungal cell membranes. It has also been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. Its antifungal activity is due to its ability to disrupt fungal cell membrane integrity, leading to cell death. Its anticancer activity is due to its ability to induce cancer cell apoptosis and inhibit cancer cell proliferation and survival. Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Additionally, its synthetic method is relatively simple and cost-effective. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including fungal infections, cancer, and inflammatory diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and specific derivatives. Additionally, its potential toxicity and environmental impact should be further investigated to ensure safe handling and disposal.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide has been extensively studied for its biological activities. It has been shown to have potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, it has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-7-5-9(3-4-10(7)13)19-8(2)11(18)16-12-14-6-15-17-12/h3-6,8H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJPWGPDQMHPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4410355.png)

![4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410371.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410380.png)

![1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410393.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4410401.png)
![methyl N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4410413.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4410430.png)
![1-[2-(3-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410434.png)
![2-fluoro-N-(1-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4410442.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4410445.png)